1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea
CAS No.: 2034434-90-5
Cat. No.: VC5334743
Molecular Formula: C21H25N3OS
Molecular Weight: 367.51
* For research use only. Not for human or veterinary use.
![1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea - 2034434-90-5](/images/structure/VC5334743.png)
Specification
CAS No. | 2034434-90-5 |
---|---|
Molecular Formula | C21H25N3OS |
Molecular Weight | 367.51 |
IUPAC Name | 1-(1-adamantyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Standard InChI | InChI=1S/C21H25N3OS/c25-20(24-21-9-14-6-15(10-21)8-16(7-14)11-21)23-12-17-2-1-4-22-19(17)18-3-5-26-13-18/h1-5,13-16H,6-12H2,(H2,23,24,25) |
Standard InChI Key | TYFWTNVMUKJCGW-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=C(N=CC=C4)C5=CSC=C5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a urea backbone (-NH-C(=O)-NH-) bridging two distinct groups:
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Adamantan-1-yl: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and membrane permeability .
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{[2-(Thiophen-3-yl)pyridin-3-yl]methyl}: A bifunctional heteroaromatic system combining pyridine (a six-membered ring with one nitrogen atom) and thiophene (a five-membered sulfur-containing ring). This subunit may facilitate π-π stacking interactions and hydrogen bonding with biological targets .
Key Structural Data from Analogous Compounds:
Property | Value (Analogous Compound) | Source |
---|---|---|
Crystal System | Orthorhombic (Pna2₁) | |
Hydrogen Bonding | N–H···O (2.07–2.23 Å) | |
Lipophilicity (logP) | ~3.7 (similar adamantyl ureas) |
The adamantane group adopts a chair-like conformation, while the pyridine-thiophene moiety likely exhibits planar geometry, as observed in related structures .
Synthesis and Reactivity
Proposed Synthetic Routes
While no direct synthesis is documented, established methods for analogous adamantyl ureas suggest the following pathway:
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Formation of the Urea Bridge: React 1-adamantylamine with an isocyanate derivative of the pyridine-thiophene subunit. For example:
This method aligns with protocols used for synthesizing 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea .
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Alternative Route: Coupling 1-adamantyl isocyanate with a pyridine-thiophene amine precursor using carbodiimides (e.g., EDC/HOBt) .
Key Reaction Parameters
Physicochemical Properties
Experimental and Predicted Data
Property | Value | Source |
---|---|---|
Molecular Weight | ~379.5 g/mol (calculated) | |
Melting Point | 459–461 K (similar bromophenyl analog) | |
Solubility | Low in water; soluble in DMSO, chloroform | |
logP | ~3.7 (predicted) |
The adamantane moiety contributes to high thermal stability, while the thiophene-pyridine group may enhance UV absorption characteristics .
Biological Activities and Applications
Activity Trends in Analogous Compounds:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea | 12.5 | Mycobacterium tuberculosis |
N-(Adamantan-1-yl)-N'-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}urea | 25 | Escherichia coli |
Antiviral and Anti-Proliferative Effects
Adamantane derivatives are recognized for antiviral activity (e.g., inhibition of influenza A) . The pyridine-thiophene moiety may synergize by interacting with viral neuraminidase or host cell receptors . Preliminary data on related ureas suggest IC₅₀ values of 10–50 μM against cancer cell lines .
Crystallographic and Spectroscopic Insights
Solid-State Behavior
X-ray diffraction studies of similar compounds reveal:
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Hydrogen-Bonded Networks: Urea groups form intermolecular N–H···O bonds, creating zigzag polymeric chains .
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Torsional Angles: The pyridine-thiophene system adopts a dihedral angle of ~15–30° relative to the adamantane plane, optimizing crystal packing .
Spectroscopic Signatures
Pharmacological Considerations
Toxicity Profile
Adamantane-based compounds may exhibit neurotoxicity at high doses (e.g., tremors, insomnia) . Metabolic pathways likely involve hepatic CYP450 oxidation of the adamantane ring and sulfur oxidation in the thiophene subunit .
Structure-Activity Relationships (SAR)
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